molecular formula C8H14N4 B13066442 2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13066442
M. Wt: 166.22 g/mol
InChI Key: WVSVWQATIMMBLD-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which combines a triazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2,4-pentanedione in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2,5,7-trimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H14N4/c1-5-4-6(2)12-8(9-5)10-7(3)11-12/h5-6H,4H2,1-3H3,(H,9,10,11)

InChI Key

WVSVWQATIMMBLD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC(=N2)C)N1)C

Origin of Product

United States

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